cis-3,5-Dimethyl-piperidine hydrochloride

Overview

Description

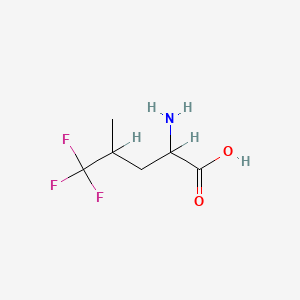

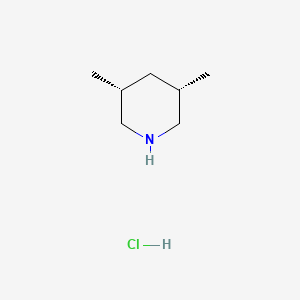

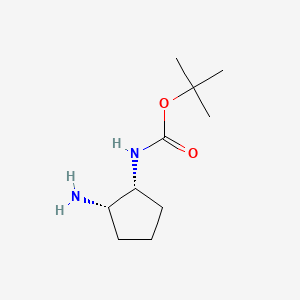

“Cis-3,5-Dimethyl-piperidine hydrochloride” is a chemical compound with the formula C7H15N . It is also known as 3,5-Lupetidine . This compound is a useful reagent for preparing demulsifying agents for heavy crude oils .

Synthesis Analysis

The compound is typically prepared by hydrogenation of 3,5-dimethylpyridine . Both diastereomers also arise from the reduction of 3,5-dimethylpyridine with lithium triethylborohydride . It was used in the synthesis of pure phase ZSM-11 using extremely dense gels with minimal water contents .

Molecular Structure Analysis

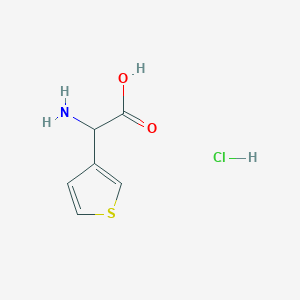

The molecular structure of “this compound” consists of a six-membered ring with one nitrogen atom and five carbon atoms. Two methyl groups are attached to the third and fifth carbon atoms in the ring .

Chemical Reactions Analysis

“this compound” has been used to investigate the influence of substituents on heterocyclic piperidine as acid corrosion inhibitors for iron . It has also been used in the synthesis of various pharmaceuticals and other chemical compounds .

Physical And Chemical Properties Analysis

“this compound” is a colorless liquid with a molecular weight of 113.2007 . It has a density of 0.853 g/mL at 25 °C . The boiling point of this compound is 144 °C .

Mechanism of Action

The mechanism of action of cis-3,5-Dimethyl-piperidine hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of dopamine in the brain, which is associated with the treatment of Parkinson's disease.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of certain enzymes in the liver, which is associated with the metabolism of drugs and other compounds. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Cis-3,5-Dimethyl-piperidine hydrochloride has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable and has a long shelf life. However, the compound has some limitations. It is toxic and must be handled with care. It is also expensive, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of cis-3,5-Dimethyl-piperidine hydrochloride in scientific research. One direction is the development of new drugs and pharmaceuticals based on the compound's pharmacological properties. Another direction is the study of the compound's potential therapeutic effects in the treatment of various diseases. Additionally, the compound can be used as a reference compound for the analysis of various drugs and pharmaceuticals.

Conclusion:

In conclusion, this compound is a valuable compound in scientific research. Its unique properties make it a useful tool in the development of new drugs and pharmaceuticals. The compound's pharmacological properties and potential therapeutic effects make it a promising candidate for the treatment of various diseases. However, its toxic nature and high cost must be taken into consideration when using it in lab experiments.

Scientific Research Applications

Cis-3,5-Dimethyl-piperidine hydrochloride is used in scientific research to study its pharmacological properties. It is commonly used as a reference compound for the development of new drugs and pharmaceuticals. It is also used as a standard in the analysis of various drugs and pharmaceuticals. The compound has been shown to have potential therapeutic effects in the treatment of various diseases such as cancer, Parkinson's disease, and Alzheimer's disease.

Safety and Hazards

“Cis-3,5-Dimethyl-piperidine hydrochloride” is classified as a flammable liquid. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

properties

IUPAC Name |

(3R,5S)-3,5-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-3-7(2)5-8-4-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQUQDQYYCABAJ-UKMDXRBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CNC1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37087-93-7 | |

| Record name | rac-(3R,5S)-3,5-dimethylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424779.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B3424806.png)